Troxacitabine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Troxacitabine has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound to study nucleoside analogs and their chemical properties.

Biology: It is used in biological studies to investigate its effects on cellular processes and DNA replication.

Medicine: This compound has shown promise in preclinical and clinical trials for treating various cancers, including leukemia and solid tumors

Industry: The compound is used in the pharmaceutical industry for the development of new anticancer drugs.

Mécanisme D'action

La troxacitabine exerce ses effets en étant activée par des kinases cellulaires et en étant incorporée dans l’ADN, où elle inhibe la réplication de l’ADN. Contrairement aux autres analogues nucléosidiques de la cytosine, la this compound est résistante à l’inactivation par la désaminase de la cytidine, ce qui la rend plus efficace dans certaines conditions . Les cibles moléculaires de la this compound comprennent les ADN polymérases, qui sont essentielles pour la synthèse et la réplication de l’ADN .

Analyse Biochimique

Biochemical Properties

Troxacitabine is activated by cellular kinases and incorporated into DNA, inhibiting its replication . Unlike other cytosine nucleoside analogs, this compound is resistant to inactivation by cytidine deaminase (CD) . This unique property allows this compound to interact with enzymes, proteins, and other biomolecules in a distinct manner.

Cellular Effects

This compound has shown significant antitumor activity in human xenograft tumor models and antileukemic response in patients with relapsed myeloid leukemia . It exerts its effects by inhibiting DNA replication, thereby affecting various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its activation by cellular kinases and subsequent incorporation into DNA . This incorporation inhibits DNA replication, leading to the antineoplastic activity of this compound .

Temporal Effects in Laboratory Settings

It has been suggested that prolonged exposure schedules show equivalent efficacy to repeated high-dose bolus administrations .

Dosage Effects in Animal Models

This compound has shown potent antitumor activity in animal models

Metabolic Pathways

This compound undergoes a series of phosphorylation reactions through a first rate-limiting step catalyzed by deoxycytidine kinase (dCK) to form the active triphosphate nucleotide .

Transport and Distribution

This compound’s major route of cellular uptake is believed to be passive diffusion . Deficiencies in nucleoside transport are unlikely to impart resistance to this compound .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the nucleus where it is incorporated into DNA .

Méthodes De Préparation

La troxacitabine est synthétisée par une série de réactions chimiques impliquant la formation de sa structure dioxolane inhabituelle. La voie de synthèse implique généralement les étapes suivantes :

Formation du cycle dioxolane : Cette étape implique la réaction d’un précurseur approprié avec un réactif formant du dioxolane dans des conditions contrôlées.

Introduction de la base cytosine : La base cytosine est introduite par une réaction de substitution nucléophile.

Purification et isolement : Le produit final est purifié par des techniques chromatographiques afin d’obtenir de la this compound pure.

Les méthodes de production industrielle de la this compound consistent à mettre à l’échelle ces voies de synthèse tout en garantissant la pureté et le rendement du produit final. Les conditions de réaction telles que la température, le solvant et les catalyseurs sont optimisées pour obtenir une production efficace.

Analyse Des Réactions Chimiques

La troxacitabine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.

Substitution : Les réactions de substitution nucléophile peuvent introduire divers substituants sur la molécule de this compound.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

4. Applications de la recherche scientifique

La this compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : La this compound est utilisée comme composé modèle pour étudier les analogues nucléosidiques et leurs propriétés chimiques.

Biologie : Elle est utilisée dans des études biologiques pour étudier ses effets sur les processus cellulaires et la réplication de l’ADN.

Médecine : La this compound a montré des promesses lors d’essais précliniques et cliniques pour le traitement de divers cancers, notamment la leucémie et les tumeurs solides

Industrie : Le composé est utilisé dans l’industrie pharmaceutique pour le développement de nouveaux médicaments anticancéreux.

Comparaison Avec Des Composés Similaires

La troxacitabine est comparée à d’autres analogues nucléosidiques tels que la gemcitabine et la cytarabine. Bien que tous ces composés partagent un mécanisme d’action similaire, la configuration L unique de la this compound et sa résistance à la désaminase de la cytidine la distinguent . Des composés similaires comprennent :

Gemcitabine : Un analogue de la désoxycytidine utilisé en chimiothérapie.

Cytarabine : Un autre analogue de la désoxycytidine utilisé pour traiter la leucémie.

Les caractéristiques structurales distinctes de la this compound et sa résistance à la dégradation enzymatique en font un composé précieux dans la recherche et le traitement du cancer.

Propriétés

Key on ui mechanism of action |

Troxacitabine is activated by cellular kinases and incorporated into DNA, inhibiting its replication. In contrast to other cytosine nucleoside analogs, troxacitabine is resistant to inactivation by cytidine deaminase (CD). |

|---|---|

Numéro CAS |

145918-75-8 |

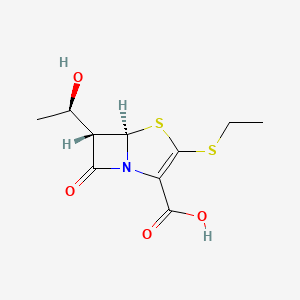

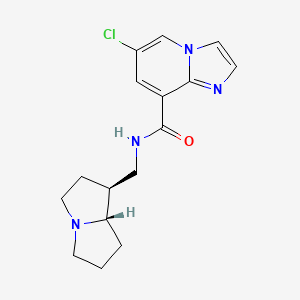

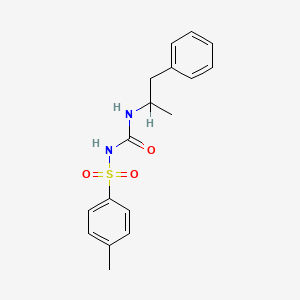

Formule moléculaire |

C8H11N3O4 |

Poids moléculaire |

213.19 g/mol |

Nom IUPAC |

4-amino-1-[(2S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one |

InChI |

InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6?,7-/m0/s1 |

Clé InChI |

RXRGZNYSEHTMHC-MLWJPKLSSA-N |

SMILES |

C1C(OC(O1)CO)N2C=CC(=NC2=O)N |

SMILES isomérique |

C1C(O[C@H](O1)CO)N2C=CC(=NC2=O)N |

SMILES canonique |

C1C(OC(O1)CO)N2C=CC(=NC2=O)N |

Apparence |

Solid powder |

Key on ui other cas no. |

145918-75-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)cytosine 2R(-)-cis-HMD-cytosine 2R(-)-trans-HMD-cytosine BCH 4556 BCH-4556 beta-L-dioxolane-cytidine HMD-cytosine troxacitabine troxacitabine, 2R(-)-cis-isomer troxacitabine, 2R(-)-trans-isomer troxacitabine, 2S(-)-trans-isomer troxacitabine, cis-(+-)-isomer troxacitabine, trans-(+-)-isomer Troxatyl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Diphenylmethoxy)-8-isopropyl-8-azoniabicyclo[3.2.1]octane methanesulphonate](/img/structure/B1681529.png)